(2S,1′R,2′R,3′R)-2-(2,3-Dicarboxycyclopropyl)glycine (Dcg-IV) is a conformationally restricted analog of L-glutamic acid [, ], classified as a potent and selective group II mGluR agonist [, , , , , , , , , , , , ]. It has been instrumental in elucidating the physiological roles of group II mGluRs in various neuronal processes and exploring their therapeutic potential in neurological and psychiatric disorders.
Dcg-IV can be synthesized using (−)-Feist’s acid as a starting material [, ]. The synthesis involves several steps, including the preparation of a key α-bromo aldehyde intermediate. Tritium labeling of Dcg-IV ([3H]-Dcg-IV) has been achieved by reacting the α-bromo aldehyde with tri-n-butyltin tritide [].
Dcg-IV exerts its effects by selectively activating group II mGluRs, specifically mGluR2 and mGluR3 subtypes [, , , , , ]. This activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels [, ]. Consequently, Dcg-IV modulates neuronal excitability and synaptic transmission, primarily by inhibiting the release of various neurotransmitters, including glutamate, GABA, and glycine [, , , , , , , , , , , ].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6